Venlafaxine-d6
Overview
Description
Synthesis Analysis
The synthesis of Venlafaxine involves a short, resolution-free asymmetric process for the synthesis of one isomer of Venlafaxine, (−)-Venlafaxine . This process can be used for racemic synthesis of Venlafaxine with an overall yield of 65% .Molecular Structure Analysis
Venlafaxine is a relatively new and structurally novel antidepressant . It is chemically unrelated to tricyclic, tetracyclic, and other antidepressants .Chemical Reactions Analysis
Venlafaxine is mainly metabolized by liver cytochrome P450 enzymes in vivo, producing the main active metabolite O-desmethylvenlafaxine (ODV) and two other lower active secondary metabolites N-desmethylvenlafaxine and N,O-desmethylvenlafaxine .Physical And Chemical Properties Analysis
The thermal analytical study of Venlafaxine hydrochloride was investigated using thermogravimetry (TG) and differential scanning calorimetry (DSC). The DSC curves have shown a sharp endothermic event at 211 °C and TG demonstrated a single stage of mass loss between 254 and 283 °C .Scientific Research Applications
1. Preclinical Pharmacokinetic Study
- Summary of Application: Venlafaxine-d6 was used in a preclinical pharmacokinetic study on extended-release solid oral dosage forms of venlafaxine in New Zealand White rabbits . This study provides preliminary evidence and a near clear picture of the pharmacokinetic behavior of the drug and/or its dosage forms before clinical studies on humans .
- Methods of Application: The multiple-reaction monitoring (MRM) LC–MS/MS method developed for this purpose demonstrated enough reliability in simultaneously quantitating Venlafaxine and its equipotent metabolite O‐desmethylvenlafaxine (ODV) in rabbit plasma . The method described uses solid‐phase extraction for sample preparation followed by an ultrafast LC–MS/MS analysis .
- Results or Outcomes: The validation results are within the permissible limits of US FDA recommendations and acceptance criteria for bioanalytical method validation .
2. Joint Population Pharmacokinetic Modeling
- Summary of Application: Venlafaxine-d6 was used in a joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication .
- Methods of Application: Plasma concentrations with demographic and clinical data were derived from a bioequivalence study in 24 healthy subjects and a naturalistic TDM setting containing 127 psychiatric patients . A parent-metabolite pharmacokinetic modeling was performed with NONMEM software using a non-linear mixed effect modeling approach .
- Results or Outcomes: Concentrations of Venlafaxine and ODV were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of Venlafaxine and ODV .
3. Photoinduced and Electrochemical Decompositions
- Summary of Application: The photoinduced and electrochemical decompositions of venlafaxine were investigated in terms of mechanism and efficacy using high-performance liquid chromatography coupled to high-resolution multifragmentation mass spectrometry .
- Methods of Application: Absorption spectra of 20 mg/L venlafaxine dissolved in ultra-pure water were recorded using a UV5Nano spectrometer .
- Results or Outcomes: The study provides insights into the degradation pathways of venlafaxine under different environmental conditions .
4. Pharmacokinetic Interaction Study
- Summary of Application: Venlafaxine-d6 was used in a pharmacokinetic interaction study to assess the interaction between Venlafaxine and fluoxetine in rats .
- Methods of Application: An SPE based gas chromatography mass spectrometric (GC–MS) method was used for the estimation of venlafaxine in rat plasma .
- Results or Outcomes: The study provided valuable insights into the pharmacokinetic interaction between Venlafaxine and fluoxetine .
5. Electrochemical Sensing
- Summary of Application: Venlafaxine-d6 has been used in the development of electrochemical sensors for the detection of Venlafaxine .
- Methods of Application: The electrochemical behavior of Venlafaxine was studied using cyclic voltammetry .
- Results or Outcomes: The study contributed to the development of sensitive and selective methods for the detection of Venlafaxine in biological samples .
6. Environmental Monitoring
- Summary of Application: Venlafaxine-d6 was used in a study investigating the environmental monitoring of the antidepressant drug venlafaxine .
- Methods of Application: The study involved the use of high-performance liquid chromatography coupled to high-resolution multifragmentation mass spectrometry .
- Results or Outcomes: The study provided insights into the degradation pathways of venlafaxine under different environmental conditions .
7. Photoinduced and Electrochemical Decompositions
- Summary of Application: The European Union requires environmental monitoring of the antidepressant drug venlafaxine . In this study, the photoinduced and electrochemical decompositions of venlafaxine were investigated in terms of mechanism and efficacy using high-performance liquid chromatography coupled to high-resolution multifragmentation mass spectrometry .
- Methods of Application: Absorption spectra of 20 mg/L venlafaxine dissolved in ultra-pure water were recorded using a UV5Nano spectrometer .
- Results or Outcomes: The study provides insights into the degradation pathways of venlafaxine under different environmental conditions .
8. Preclinical Pharmacokinetic Study in Rabbits
- Summary of Application: The present work reports a first of its kind preclinical PK study on extended‐release (ER) solid oral dosage forms of venlafaxine (VEN) in New Zealand White rabbits .
- Methods of Application: The multiple‐reaction monitoring (MRM) LC–MS/MS method developed for this purpose demonstrated enough reliability in simultaneously quantitating VEN and its equipotent metabolite O‐desmethylvenlafaxine (ODV) in rabbit plasma .
- Results or Outcomes: The validation results are within the permissible limits of US FDA recommendations and acceptance criteria for bioanalytical method validation .
9. Electrochemical Sensing
- Summary of Application: Venlafaxine-d6 has been used in the development of electrochemical sensors for the detection of Venlafaxine .
- Methods of Application: The electrochemical behavior of Venlafaxine was studied using cyclic voltammetry .
- Results or Outcomes: The study contributed to the development of sensitive and selective methods for the detection of Venlafaxine in biological samples .
Safety And Hazards
properties
IUPAC Name |
1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345307 | |
Record name | Venlafaxine-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Venlafaxine-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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